

methanesulfonic acid vapor pressure at different temperatures

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Compound of Interest

Compound Name: *Methanesulfonic acid*

Cat. No.: *B1676364*

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An In-depth Technical Guide on the Vapor Pressure of **Methanesulfonic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure of **methanesulfonic acid** (MSA) at various temperatures. This document is intended for researchers, scientists, and professionals in drug development who utilize MSA and require a thorough understanding of its physical properties. The guide includes a detailed compilation of available vapor pressure data, a description of the experimental methodologies for its determination, and visualizations to illustrate key concepts.

Quantitative Data: Vapor Pressure of **Methanesulfonic Acid**

The vapor pressure of **methanesulfonic acid** is a critical parameter for its handling, storage, and application in various chemical processes, including its use as a catalyst and reagent in pharmaceutical manufacturing. Due to its low volatility, precise measurement of its vapor pressure is challenging. The following table summarizes the available experimental data.

Temperature (°C)	Temperature (K)	Vapor Pressure (mmHg)	Vapor Pressure (Pa)
20	293.15	1	133.32
23	296.15	~0.00075	~0.1
25	298.15	0.000428 ^[1]	0.057
122	395.15	1	133.32
167	440.15	10	1333.22

Note on Data: The available data for the vapor pressure of **methanesulfonic acid** is limited, particularly at ambient temperatures. The values presented are collated from various sources and may be subject to experimental uncertainties. The relationship between temperature and vapor pressure can be further understood through thermodynamic equations such as the Antoine or Clausius-Clapeyron equations.^{[2][3][4][5][6]}

Experimental Protocols for Vapor Pressure Determination

The accurate determination of the vapor pressure of low-volatility substances like **methanesulfonic acid** requires specialized experimental techniques. The following outlines a general methodology based on established principles for such measurements.

Static Method

The static method is a direct measurement of the pressure of a vapor in thermodynamic equilibrium with its condensed (liquid or solid) phase in a closed system at a given temperature.

Apparatus:

- A thermostatically controlled sample cell to maintain a constant temperature.
- A high-precision pressure transducer or manometer capable of measuring low pressures.
- A vacuum system to degas the sample and the apparatus.

- A temperature sensor (e.g., a platinum resistance thermometer) to accurately measure the sample temperature.

Procedure:

- A pure sample of **methanesulfonic acid** is introduced into the sample cell.
- The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles under high vacuum.
- The sample cell is then brought to the desired temperature and allowed to reach thermal equilibrium.
- The pressure of the vapor in the headspace above the liquid MSA is measured using the pressure transducer.
- The measurements are repeated at various temperatures to obtain a vapor pressure curve.

Knudsen Effusion Method

The Knudsen effusion method is an indirect technique used for measuring very low vapor pressures. It is based on measuring the rate of mass loss of a substance effusing through a small orifice in a Knudsen cell into a vacuum.

Apparatus:

- A Knudsen cell (a small container with a precisely machined orifice).
- A high-vacuum chamber.
- A sensitive microbalance to measure the mass loss of the cell over time.
- A temperature-controlled furnace or thermostat to heat the Knudsen cell.

Procedure:

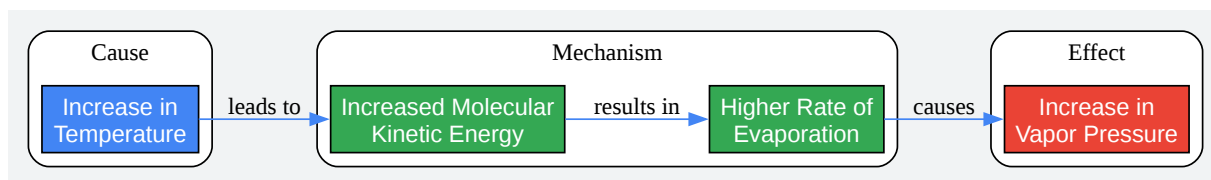
- A known mass of **methanesulfonic acid** is placed in the Knudsen cell.
- The cell is placed inside the high-vacuum chamber and heated to the desired temperature.

- The rate of mass loss from the cell due to the effusion of MSA vapor through the orifice is continuously monitored by the microbalance.
- The vapor pressure (P) is then calculated using the Hertz-Knudsen equation: $P = (\Delta m / \Delta t) * (1/A) * \sqrt{2\pi RT/M}$ where:
 - $\Delta m / \Delta t$ is the rate of mass loss.
 - A is the area of the orifice.
 - R is the ideal gas constant.
 - T is the absolute temperature.
 - M is the molar mass of **methanesulfonic acid**.

Visualizations

Logical Relationship: Temperature and Vapor Pressure

The following diagram illustrates the fundamental relationship between the temperature of **methanesulfonic acid** and its resulting vapor pressure. As the temperature increases, the kinetic energy of the MSA molecules increases, leading to a higher rate of evaporation and consequently a higher vapor pressure.

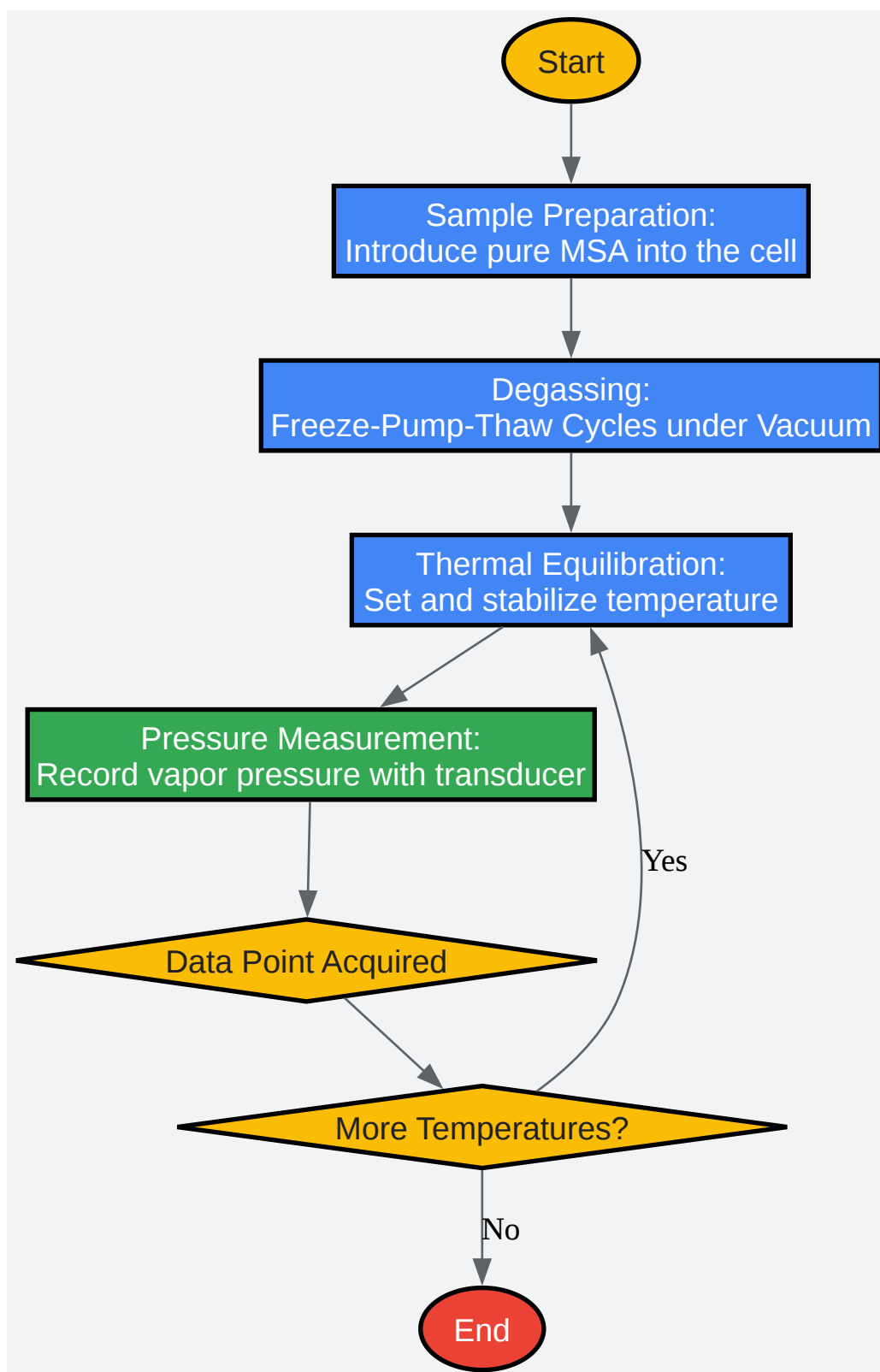


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Caption: The relationship between temperature and vapor pressure of **methanesulfonic acid**.

Experimental Workflow: Static Method for Vapor Pressure Measurement

This diagram outlines the key steps involved in the experimental determination of vapor pressure using the static method.



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Caption: Workflow for the static method of vapor pressure determination.

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